molecular formula C15H10Cl2N2OS B10973534 3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10973534
M. Wt: 337.2 g/mol
InChI Key: LAIPAUMWKBSLII-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, chlorinated aromatic rings, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Coupling with Pyridine Derivative: The final step involves coupling the chlorinated benzothiophene with a 6-methylpyridin-2-yl amine derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.

    Chemical Biology: Researchers use this compound to probe biological systems and study the effects of its structural modifications on biological activity.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiophene core, which may confer distinct biological properties and reactivity compared to its analogs.

Properties

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2 g/mol

IUPAC Name

3,4-dichloro-N-(6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-4-2-7-11(18-8)19-15(20)14-13(17)12-9(16)5-3-6-10(12)21-14/h2-7H,1H3,(H,18,19,20)

InChI Key

LAIPAUMWKBSLII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

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